molecular formula C11H20ClNO3 B2714642 Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride CAS No. 2361646-52-6

Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride

Cat. No.: B2714642
CAS No.: 2361646-52-6
M. Wt: 249.74
InChI Key: MRZHOLOYERQDOZ-UHFFFAOYSA-N
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Description

Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate hydrochloride is a spirocyclic compound characterized by a rigid bicyclic structure containing both oxygen (3-oxa) and nitrogen (9-aza) heteroatoms. Its molecular formula is C₁₀H₁₈ClNO₃ (assuming the methyl carboxylate substituent), with a molecular weight of approximately 235.7 g/mol (calculated). The compound’s spiro architecture confers conformational rigidity, making it valuable in asymmetric catalysis, optoelectronic materials, and pharmaceutical intermediates .

Key structural features:

  • Spiro[5.5]undecane core: Two fused six-membered rings sharing one central atom.
  • Substituents: A methyl carboxylate group at position 11 and a protonated nitrogen (as hydrochloride salt) at position 8.
  • Chirality: Potential stereogenic centers depending on synthetic routes.

Properties

IUPAC Name

methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c1-14-10(13)9-8-12-5-2-11(9)3-6-15-7-4-11;/h9,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZHOLOYERQDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCC12CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride typically involves multi-step organic synthesis. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst to form the spirocyclic ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atom in the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .

Comparison with Similar Compounds

3-Oxa-9-azaspiro[5.5]undecane Hydrochloride (CAS 1380300-88-8)

  • Molecular Formula: C₉H₁₈ClNO
  • Molecular Weight : 191.7 g/mol
  • Key Differences : Lacks the methyl carboxylate group at position 11.
  • Applications : Used in polymer binders, chiral ligands for catalysis, and optoelectronic materials due to its rigid structure and high optical activity .

3-Azaspiro[5.5]undecane Derivatives

  • Example: 9-Methyl-3-azaspiro[5.5]undecane hydrochloride (CAS 1075-95-2) Molecular Formula: C₁₁H₂₁N·HCl Molecular Weight: 167.29 g/mol Key Differences: Replaces the oxygen atom (3-oxa) with a carbon, altering electronic properties and reducing polarity.

2-Oxa-9-azaspiro[5.5]undecane Hydrochloride (CID 21955367)

  • Molecular Formula: C₉H₁₇NO·HCl
  • Molecular Weight : 191.7 g/mol
  • Key Differences : Oxygen atom at position 2 instead of 3, creating a structural isomer with distinct steric and electronic environments.

4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane Hydrochloride (CAS 2137568-28-4)

  • Molecular Formula : C₁₆H₂₃ClN₄O
  • Molecular Weight : 322.83 g/mol
  • Key Differences : Incorporates a benzyl group at nitrogen and an azide substituent at position 4, enhancing molecular complexity and reactivity.
  • Applications : Likely used in click chemistry or as a photolabile linker .

7-Oxa-2-azaspiro[3.5]nonane Hydrochloride (CAS 1408074-48-5)

  • Molecular Formula: C₇H₁₄ClNO
  • Molecular Weight : 163.65 g/mol
  • Key Differences: Smaller spiro[3.5]nonane core with heteroatoms in different positions, increasing ring strain.

Structural and Functional Comparison Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate hydrochloride C₁₀H₁₈ClNO₃ 235.7 Methyl carboxylate at C11 Catalysis, optoelectronics
3-Oxa-9-azaspiro[5.5]undecane HCl (1380300-88-8) C₉H₁₈ClNO 191.7 None Polymer binders, chiral ligands
9-Methyl-3-azaspiro[5.5]undecane HCl (1075-95-2) C₁₁H₂₁N·HCl 167.29 Methyl at N9 Organic synthesis
4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane HCl (2137568-28-4) C₁₆H₂₃ClN₄O 322.83 Benzyl at N9, azide at C4 Click chemistry
7-Oxa-2-azaspiro[3.5]nonane HCl (1408074-48-5) C₇H₁₄ClNO 163.65 Smaller spiro core Research intermediate

Key Research Findings

Rigidity and Stability: The spiro[5.5]undecane framework in 3-oxa-9-aza derivatives provides superior thermal and chemical stability compared to smaller spiro systems (e.g., spiro[3.5]nonane) .

Optical Activity : Compounds like 3-oxa-9-azaspiro[5.5]undecane hydrochloride exhibit high optical purity ([α]₂₀ᴅ up to ±150°), making them ideal for asymmetric catalysis .

Solubility: The methyl carboxylate group in the target compound enhances aqueous solubility compared to non-esterified analogs, broadening its utility in biological assays .

Synthetic Complexity : Derivatives with azide or benzyl groups (e.g., CAS 2137568-28-4) require multi-step syntheses, increasing production costs .

Biological Activity

Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various pathogens, including Mycobacterium tuberculosis. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
CAS Number 2763912-02-1
Molecular Formula C₁₁H₁₉N₁O₃
Molecular Weight 213.27 g/mol
Physical Form Powder
Purity ≥95%

The synthesis of Methyl 3-oxa-9-azaspiro[5.5]undecane derivatives has been explored extensively in the context of developing antituberculosis agents. A notable study focused on synthesizing spirocyclic inhibitors targeting the MmpL3 protein of M. tuberculosis. These compounds exhibited high activity against both antibiotic-sensitive and multi-resistant strains, surpassing the efficacy of conventional drugs used in tuberculosis treatment .

The mechanism of action primarily involves the inhibition of the MmpL3 protein, which plays a crucial role in the mycobacterial cell wall biosynthesis. By disrupting this pathway, the compound effectively compromises the integrity of the bacterial cell wall, leading to cell death.

Antituberculosis Activity

Research indicates that Methyl 3-oxa-9-azaspiro[5.5]undecane derivatives show promising antituberculosis activity. In a comparative study, these compounds demonstrated superior efficacy against M. tuberculosis strain H37Rv and several multidrug-resistant strains. The optimization of molecular structures through docking studies has enhanced their potency and selectivity against target bacteria .

Cytotoxicity and Safety Profile

While evaluating the safety profile, it is essential to consider cytotoxicity against human cell lines. Preliminary studies suggest that these compounds possess a favorable safety margin, exhibiting lower cytotoxic effects compared to traditional antituberculosis medications. This aspect is critical for developing new treatments that minimize adverse effects while maximizing therapeutic efficacy .

Case Studies

  • Study on Antituberculosis Efficacy :
    • Objective : To evaluate the antituberculosis activity of synthesized spirocyclic inhibitors.
    • Findings : Compounds displayed IC50 values significantly lower than those of existing antitubercular drugs, indicating higher potency against M. tuberculosis.
    • : The spirocyclic framework enhances biological activity and offers a promising lead for drug development .
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on human lung fibroblast cells.
    • Findings : The tested compounds showed minimal cytotoxicity at therapeutic concentrations.
    • : Supports further investigation into clinical applications due to acceptable safety profiles .

Q & A

Q. What are the key considerations in designing synthetic routes for Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate hydrochloride?

Synthetic routes for spirocyclic compounds like this require optimization of heteroaryl substitutions and temperature control. For example, heteroaryl ring closures at moderate temperatures (e.g., 40–60°C) improve yield, while sodium triacetoxyborohydride can reduce intermediates. Reaction solvents (e.g., dichloromethane or hexanol) and stoichiometric ratios of reagents like triethylamine are critical for purity . Purification via column chromatography or recrystallization is recommended to isolate the hydrochloride salt .

Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?

  • 1H/13C NMR : Analyze spirocyclic proton environments (e.g., δ 3.2–4.5 ppm for oxygen/nitrogen-attached protons) and carbon shifts (e.g., carbonyl carbons at ~170 ppm).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 235.71 for C9H18ClNO) and isotopic patterns matching chlorine .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the spirocyclic core .

Q. What biological screening methods are suitable for initial activity profiling?

  • Enzyme inhibition assays : Test against targets like soluble epoxide hydrolase (sEH) or MmpL3 using fluorometric substrates .
  • Cell-based viability assays : Screen cytotoxicity in HEK-293 or HepG2 cells at 10–100 µM concentrations .
  • Binding affinity screens : Use radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine transporters) .

Advanced Research Questions

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Analog Structural Variation Biological Impact
3-Azaspiro[5.5]undecaneLacks oxygen heteroatomReduced sEH inhibition
2-Oxa-9-azaspiro[5.5]undecaneOxygen repositionedAltered binding kinetics
1-Aza-bicyclo[3.3.0]octanoneRigid bicyclic coreEnhanced metabolic stability
Modifying oxygen/nitrogen positions or ring rigidity impacts target selectivity and pharmacokinetics .

Q. How can surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) elucidate binding mechanisms?

  • SPR : Immobilize protein targets (e.g., G-protein-coupled receptors) on sensor chips. Measure real-time binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM) .
  • ITC : Quantify binding enthalpy (ΔH) and entropy (ΔS) to distinguish hydrophobic vs. electrostatic interactions. A ΔH-driven mechanism suggests hydrogen bonding with the spirocyclic oxygen .

Q. What computational strategies predict the bioactivity of spirocyclic compounds?

  • Molecular docking : Use AutoDock Vina to model interactions with sEH’s catalytic triad (Asp335, Tyr466, Tyr485). Prioritize poses with hydrogen bonds to the carboxylate group .
  • MD simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of the spirocyclic core .
  • QSAR models : Train on spirocyclic analogs to correlate logP, polar surface area, and H-bond acceptors with IC50 values .

Q. How can contradictory data in binding affinity studies be resolved?

Discrepancies in reported IC50 values (e.g., µM vs. nM ranges) may arise from assay conditions:

  • Buffer pH : Test at physiological (7.4) vs. assay-specific pH (e.g., 6.5 for lysosomal targets).
  • Ionic strength : High salt concentrations (≥150 mM NaCl) may weaken electrostatic interactions . Validate results using orthogonal methods (e.g., SPR + ITC) and replicate with fresh synthesis batches .

Experimental Design & Validation

Q. What protocols ensure stability during long-term storage?

  • Storage : Lyophilize and store at -20°C in amber vials under argon. Aqueous solutions degrade within 72 hours at 4°C due to ester hydrolysis .
  • Stability assays : Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) monthly. Degradation products (e.g., free carboxylic acid) elute earlier (~2.1 minutes) .

Q. How can chiral resolution methods optimize enantiopure synthesis?

  • Chiral HPLC : Use a Chiralpak AD-H column (5 µm, 250 × 4.6 mm) with hexane/isopropanol (90:10) at 1 mL/min. Enantiomers resolve with α > 1.5 .
  • Asymmetric catalysis : Employ (R)-BINAP ligands in palladium-catalyzed cyclization to achieve >90% ee .

Advanced Applications

Q. What role does this compound play in asymmetric catalysis or materials science?

Its spirocyclic oxygen and nitrogen atoms act as chiral ligands in catalytic systems:

  • Asymmetric hydrogenation : Achieve 85% ee in ketone reductions using Ru-(spirocycle) complexes .
  • Luminescent materials : Incorporate into europium(III) complexes for red-emitting OLEDs (λem = 615 nm) .

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